Nanomolar Potency in Ovarian Cancer: Eupenifeldin vs. Structural Lignan Analogs
Eupenifeldin demonstrates sub-10 nM potency against multiple high-grade serous ovarian cancer (HGSOC) cell lines. In contrast, a representative dibenzocyclooctadiene lignan, a structural class sometimes considered analogous in natural product screening, exhibits micromolar-range activity against the same cancer histotype. The difference in potency spans three orders of magnitude, underscoring the unique efficacy of eupenifeldin's bistropolone core [1][2].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 < 10 nM against OVCAR3, OVCAR5, OVCAR8 HGSOC cell lines |
| Comparator Or Baseline | Dibenzocyclooctadiene lignan (compound 8 from Kadsura heteroclita) IC50 = 23.8 µM (23,800 nM) against HeLa cervical cancer cells |
| Quantified Difference | Eupenifeldin is > 2,380-fold more potent based on OVCAR3 IC50 upper bound |
| Conditions | In vitro cytotoxicity assay; eupenifeldin tested on HGSOC lines; lignan tested on HeLa line; 72 h exposure |
Why This Matters
This potency differential indicates that eupenifeldin is a uniquely valuable tool for studying ovarian cancer biology where nanomolar sensitivity is required, and that lignan-based alternatives are unsuitable surrogates.
- [1] Maldonado, A. C., Haughan, M. A., Khin, M., Ekiert, J., Zhang, Z., Lantvit, D., ... & Pearce, C. J. (2023). Probing the Cytotoxic Signaling Induced by Eupenifeldin in Ovarian Cancer Models. Journal of Natural Products, 86(9), 2102–2110. View Source
- [2] New dibenzocyclooctadiene lignan from stems of Kadsura heteroclita. (n.d.). Retrieved from OvidDS. View Source
